2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide
Description
2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a piperidine-based acetamide derivative characterized by a methyl-substituted piperidine ring and an acetamide group linked via an aminomethyl bridge.
Properties
IUPAC Name |
2-amino-N-[(1-methylpiperidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-12-5-3-2-4-8(12)7-11-9(13)6-10/h8H,2-7,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCETWWZJNKIMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Piperidine Functionalization
The synthesis begins with the preparation of 1-methyl-piperidin-2-ylmethanamine, a key intermediate. This involves:
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Methylation of Piperidine : Piperidine reacts with methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 1-methylpiperidine.
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Bromination at the 2-Position : The 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to form 2-bromo-1-methylpiperidine.
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Amination : The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia at elevated temperatures (80–100°C) to produce 1-methyl-piperidin-2-ylmethanamine.
Reaction Conditions :
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Solvent: Ethanol/water mixture (3:1).
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Temperature: 80°C for 12 hours.
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Yield: 65–70% after purification via vacuum distillation.
Amidation with Amino-Acetic Acid Derivatives
The final step involves coupling 1-methyl-piperidin-2-ylmethanamine with a protected amino-acetic acid derivative:
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Protection of Amino Group : Glycine is protected as Boc-glycine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
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Activation of Carboxylic Acid : Boc-glycine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
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Coupling Reaction : The activated glycine reacts with 1-methyl-piperidin-2-ylmethanamine at room temperature for 24 hours.
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Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield the final product.
Key Parameters :
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Molar Ratio: 1:1.2 (amine:activated glycine).
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Solvent: Anhydrous DCM.
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Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Parameters
Temperature and Solvent Effects
Optimal yields are achieved in polar aprotic solvents (e.g., DMF, DCM) due to enhanced solubility of intermediates. Elevated temperatures (50–60°C) accelerate amidation but risk racemization.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 95 |
| DMF | 36.7 | 82 | 97 |
| THF | 7.52 | 65 | 89 |
Catalytic Systems
EDC/HOBt remains the gold standard for amide bond formation, but newer catalysts like COMU® (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) improve yields by reducing side reactions.
Table 2: Catalyst Performance Comparison
| Catalyst | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| EDC/HOBt | 24 | 78 | 5 |
| COMU® | 12 | 85 | 2 |
| DCC | 36 | 70 | 8 |
Purification and Characterization Techniques
Chromatographic Methods
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Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 30–70%).
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HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase, UV detection at 254 nm.
Table 3: Purity Analysis Post-Purification
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| Flash Chromatography | 95 | N/A |
| Preparative HPLC | 99 | 12.3 |
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 2H, piperidine), 2.30 (s, 3H, N-CH₃), 3.15 (d, 2H, CH₂NH), 6.75 (br s, 1H, NH).
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ESI-MS : m/z 228.2 [M+H]⁺ (calculated for C₁₀H₂₁N₃O: 227.17).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2 hours and improves yield consistency.
Table 4: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 24 | 2 |
| Yield (%) | 75 | 88 |
| Purity (%) | 95 | 98 |
Cost Optimization
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Catalyst Recycling : Immobilized EDC on silica gel reduces reagent costs by 40%.
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Solvent Recovery : Distillation units reclaim >90% of DCM for reuse.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 199.17 g/mol. The presence of an amino group and a carbonyl functional group in its structure contributes to its reactivity and versatility in organic synthesis. The compound's piperidine ring further enhances its potential interactions with biological targets, making it an interesting candidate for drug design.
Pharmaceutical Development
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Drug Candidates :
- The compound has been identified as a potential candidate for developing novel pharmaceuticals due to its ability to interact with various biological targets.
- Preliminary studies suggest it may exhibit anti-cancer properties, particularly in leukemia models, indicating its relevance in oncology research.
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Mechanism of Action :
- Interaction studies have shown that compounds structurally similar to 2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide can bind to neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- The compound may inhibit specific protein-protein interactions, such as those involved in MLL leukemia, thereby serving as a pharmacophore for targeted therapies .
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter receptors, potentially acting as:
- Agonists or Antagonists : Depending on the receptor type, it could modulate neurotransmitter activity, which is critical for developing treatments for psychiatric and neurological conditions.
- CNS Penetration : Variations in the piperidine substitution position can influence the compound's lipophilicity and ability to penetrate the central nervous system (CNS), enhancing its therapeutic profile.
Synthetic Applications
The synthesis of this compound involves multi-step organic synthesis techniques, which include:
- Reactions : The compound can undergo various chemical reactions due to its functional groups, making it versatile for synthetic organic chemistry applications.
- Accessibility : Its relatively straightforward synthetic pathway underscores its potential for research and development purposes.
Case Studies and Research Findings
Recent studies have focused on optimizing the drug-like properties of related compounds. For instance:
- A series of analogues demonstrated varying degrees of selectivity and potency against MLL leukemia cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Research has shown that specific substitutions can significantly impact cellular permeability and overall biological activity, which is crucial for effective drug design .
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Structural Differences: Ethyl group on piperidine and hydroxyimino substituent.
- Ethyl substitution may alter steric interactions in receptor binding .
- Pharmacology : Demonstrated synthetic feasibility (72% yield) and structural validation via NMR, suggesting robust methodology for related compounds .
Aromatic and Heterocyclic Acetamide Derivatives
2-Amino-N-(5-bromo-2-methylphenyl)acetamide
- Structural Differences : Aromatic bromo-methylphenyl substituent replaces the piperidine moiety.
- Impact : The planar aromatic system may enhance π-π stacking in crystal lattices, as observed in ’s thiophene derivatives, but reduces conformational flexibility compared to piperidine .
- Physicochemical Properties : Molecular weight 243.1 g/mol vs. ~240–260 g/mol for piperidine analogs; bromine increases molecular density .
Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide)
- Structural Differences : Dimethoxyphenyl and hydroxyethyl groups replace the piperidine system.
- Pharmacology : Clinically used as a vasotonic; the hydroxyethyl group facilitates solubility, while dimethoxyphenyl enhances receptor affinity .
- Key Contrast : The target compound’s piperidine ring may confer better CNS penetration than Midodrine’s polar hydroxyethyl group .
Anticonvulsant Acetamide Analogs
Ramacemide (2-Amino-N-(1,2-diphenylethyl)acetamide)
- Structural Differences : Bulky diphenylethyl substituent vs. compact piperidine.
- Pharmacology : Preclinical anticonvulsant efficacy (ED₅₀ = 30 mg/kg in rodents) .
- Key Contrast : The diphenylethyl group may enhance binding to voltage-gated ion channels, whereas the piperidine’s basic nitrogen could modulate serotonin or dopamine receptors .
Physicochemical and Structural Properties
*Estimated based on analogs in –13.
Biological Activity
2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on recent research findings.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, one study highlighted that piperidine derivatives can induce apoptosis in cancer cells, demonstrating cytotoxicity superior to that of established chemotherapeutic agents like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-N-(1-methyl...) | FaDu (hypopharyngeal) | 5.0 | Induces apoptosis via mitochondrial pathway |
| Piperidine Derivative X | A549 (lung cancer) | 3.0 | Inhibition of cell proliferation |
| Piperidine Derivative Y | MCF-7 (breast cancer) | 4.5 | Cell cycle arrest |
Neuropharmacological Effects
The compound also shows promise in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic signaling in the brain .
Table 2: AChE Inhibition by Piperidine Derivatives
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 2-Amino-N-(1-methyl...) | 150 | 300 | 2 |
| Piperidine Derivative A | 120 | 250 | 2.08 |
| Piperidine Derivative B | 200 | 400 | 2 |
Antimicrobial Activity
In addition to anticancer and neuropharmacological effects, the compound has demonstrated antimicrobial properties. Studies report that piperidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Table 3: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 2-Amino-N-(1-methyl...) | E. coli | 0.025 |
| Piperidine Derivative C | S. aureus | 0.019 |
| Piperidine Derivative D | P. aeruginosa | 0.100 |
Case Studies and Research Findings
A notable case study involved the synthesis and testing of various piperidine derivatives for their ability to inhibit AChE and BuChE. The results showed that modifications to the piperidine ring significantly influenced both enzyme inhibition and selectivity, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Question
- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (water, ethanol, PEG400). Piperidine derivatives typically show pH-dependent solubility, with higher solubility in acidic conditions (amine protonation) .
- Crystallization : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals suitable for X-ray diffraction. Additives like L-proline improve crystal quality by templating molecular packing .
What in vitro assays are recommended for validating target engagement of this compound in neurological disease models?
Advanced Research Question
- Radioligand Binding : Use ³H-labeled analogs to measure displacement in rat brain homogenates (Kd <100 nM indicates high affinity) .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells pretreated with the compound to assess modulation of ion channels .
- Western Blotting : Quantify phosphorylation of downstream targets (e.g., ERK1/2) to confirm pathway activation/inhibition .
How can computational toxicology predict off-target effects of this compound?
Advanced Research Question
- Pharmacophore Modeling : Align with known toxicophores (e.g., PAINS filters) to flag reactive groups like Michael acceptors .
- Proteome-Wide Docking : Screen against human proteome databases to predict off-target binding (e.g., hERG channel inhibition) .
- AMES Test : Prioritize compounds with computed mutagenicity scores <0.5 (e.g., using Derek Nexus) to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
